CXCR7 Receptor Binding Affinity: A Class-Level Comparison of Diphenylacetamides
The diphenylacetamide scaffold, which includes 2-amino-N,N-diphenylacetamide, has demonstrated quantifiable binding affinity for the CXCR7 receptor. The most potent compound in this class, a 2-substituted amino-N,N-diphenylacetamide derivative (Compound 10), exhibited a Ki of 597 nM and an IC50 of 622 nM in a β-arrestin recruitment assay. This represents the first reported small molecule β-arrestin antagonist for this target [1]. While specific data for the unsubstituted 2-amino-N,N-diphenylacetamide parent compound are not available, its core structure is the basis for this activity, making it a critical starting point for medicinal chemistry optimization.
| Evidence Dimension | CXCR7 Binding Affinity (Ki) and Functional Antagonism (IC50) |
|---|---|
| Target Compound Data | Data not available for the parent 2-amino-N,N-diphenylacetamide. |
| Comparator Or Baseline | Compound 10 (a 2-substituted amino-N,N-diphenylacetamide derivative): Ki = 597 nM, IC50 = 622 nM |
| Quantified Difference | N/A (Parent data missing) |
| Conditions | CXCL12 competition binding assay and β-arrestin recruitment assay |
Why This Matters
For medicinal chemistry groups, this scaffold is a validated starting point for developing a first-in-class chemical tool, justifying its procurement for derivative synthesis.
- [1] Menhaji-Klotz, E., Ward, J., Brown, J. A., Loria, P. M., Tan, C., Hesp, K. D., ... & Boehm, M. (2020). Discovery of Diphenylacetamides as CXCR7 Inhibitors with Novel β-Arrestin Antagonist Activity. ACS Medicinal Chemistry Letters, 11(6), 1330–1334. https://doi.org/10.1021/acsmedchemlett.0c00163 View Source
